2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide typically involves the reaction of 4-bromobenzoyl chloride with 4-methylphenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 4-bromophenol.
Reduction: Formation of 2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]amine.
Substitution: Formation of 2-(4-hydroxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide or 2-(4-aminophenyl)-N-[1-(4-methylphenyl)propyl]acetamide.
Scientific Research Applications
2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-(4-methylphenyl)ethylamine
- 2-(4-bromophenyl)-1-(4-methylphenyl)propanone
- 2-(4-bromophenyl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide is unique due to the presence of both bromophenyl and methylphenyl groups attached to an acetamide backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C18H20BrNO |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide |
InChI |
InChI=1S/C18H20BrNO/c1-3-17(15-8-4-13(2)5-9-15)20-18(21)12-14-6-10-16(19)11-7-14/h4-11,17H,3,12H2,1-2H3,(H,20,21) |
InChI Key |
LYXODEAGLWHZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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